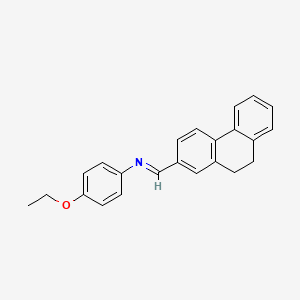![molecular formula C9H10ClN B14370878 2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile CAS No. 90864-33-8](/img/structure/B14370878.png)
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile is an organic compound with the molecular formula C9H10ClN. It is a derivative of norbornene, a bicyclic hydrocarbon, and contains both a chloromethyl and a nitrile functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the chloromethylation of bicyclo[2.2.1]hept-5-ene-2-carbonitrile. This can be achieved through the reaction of bicyclo[2.2.1]hept-5-ene-2-carbonitrile with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate chloromethyl carbocation, which then reacts with the nitrile group to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile involves its reactivity with various biological and chemical targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications in protein or DNA structures. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Contains an aminomethyl group, which can engage in different types of chemical and biological interactions.
Uniqueness
2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to the presence of both chloromethyl and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial settings.
Properties
CAS No. |
90864-33-8 |
|---|---|
Molecular Formula |
C9H10ClN |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
2-(chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C9H10ClN/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8H,3-5H2 |
InChI Key |
IFYCSJTUAVMXML-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)(CCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)
![4-[3-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14370805.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
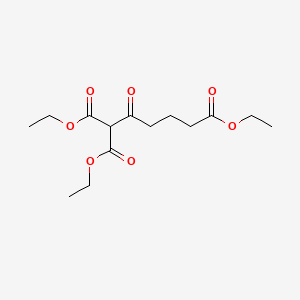
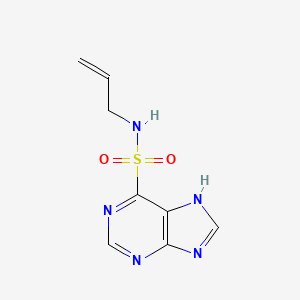
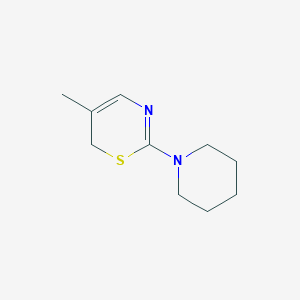
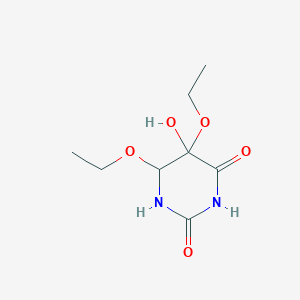

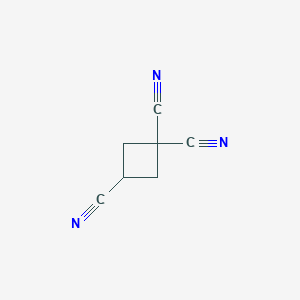
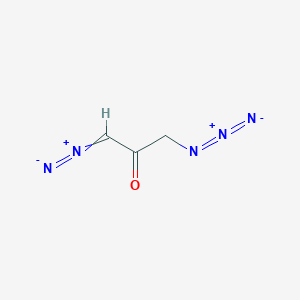
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)

